molecular formula C12H15NO B13596668 3-Styrylmorpholine

3-Styrylmorpholine

Cat. No.: B13596668
M. Wt: 189.25 g/mol
InChI Key: OCKMCNGTXBSMND-VOTSOKGWSA-N
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Description

3-Styrylmorpholine is an organic compound that features a morpholine ring substituted with a styryl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-styrylmorpholine typically involves the reaction of morpholine with styrene or its derivatives. One common method is the condensation of morpholine with cinnamaldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of a catalyst such as palladium on carbon and hydrogen gas for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Styrylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Products may include epoxides or hydroxylated derivatives.

    Reduction: Saturated morpholine derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

3-Styrylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-styrylmorpholine involves its interaction with various molecular targets. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the styryl group.

    Styrene: The parent compound of the styryl group.

    N-Phenylmorpholine: Another derivative with different substitution patterns.

Uniqueness: 3-Styrylmorpholine is unique due to the presence of both the morpholine ring and the styryl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-[(E)-2-phenylethenyl]morpholine

InChI

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12/h1-7,12-13H,8-10H2/b7-6+

InChI Key

OCKMCNGTXBSMND-VOTSOKGWSA-N

Isomeric SMILES

C1COCC(N1)/C=C/C2=CC=CC=C2

Canonical SMILES

C1COCC(N1)C=CC2=CC=CC=C2

Origin of Product

United States

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